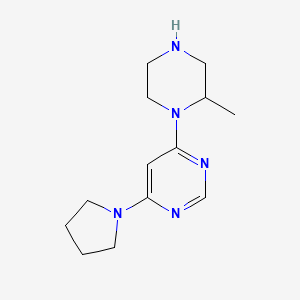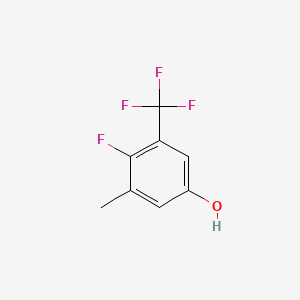
4-Fluoro-3-methyl-5-(trifluoromethyl)phenol
Overview
Description
4-Fluoro-3-methyl-5-(trifluoromethyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a phenol ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylbenzenes, are known to interact with various biological targets .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can significantly impact their chemical reactivity and biological activity . The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds, potentially influencing its interaction with biological targets .
Biochemical Pathways
It’s worth noting that the compound belongs to the class of trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . These compounds can participate in various biochemical reactions, but the exact pathways and downstream effects would depend on the specific targets and interactions of the compound.
Pharmacokinetics
For instance, fluorine’s high electronegativity can enhance metabolic stability, potentially affecting the compound’s bioavailability .
Biochemical Analysis
Biochemical Properties
4-Fluoro-3-methyl-5-(trifluoromethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind at the active site of certain enzyme mutants, such as the H61T (His-61→Thr) mutant . This binding interaction can influence the enzyme’s activity, potentially leading to inhibition or activation of specific biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 4-iodophenol, using trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require the use of a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient separation techniques to ensure the desired product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methyl-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine, methyl, or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
4-Fluoro-3-methyl-5-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, especially those containing fluorine, which can enhance drug efficacy and metabolic stability.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the fluorine and methyl groups.
3,5-Difluoro-4-(trifluoromethyl)phenol: Contains additional fluorine atoms on the phenol ring.
4-Fluoro-3-methylphenol: Lacks the trifluoromethyl group.
Uniqueness
4-Fluoro-3-methyl-5-(trifluoromethyl)phenol is unique due to the combination of its substituents, which confer distinct electronic and steric properties. These properties can enhance its reactivity and potential applications compared to similar compounds. The trifluoromethyl group, in particular, imparts increased lipophilicity and metabolic stability, making it valuable in drug design and materials science.
Properties
IUPAC Name |
4-fluoro-3-methyl-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-4-2-5(13)3-6(7(4)9)8(10,11)12/h2-3,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHFHFPFCTERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


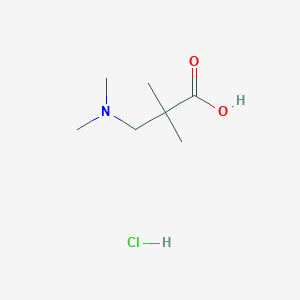

![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405244.png)
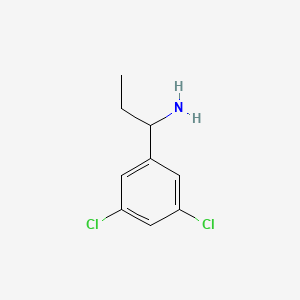
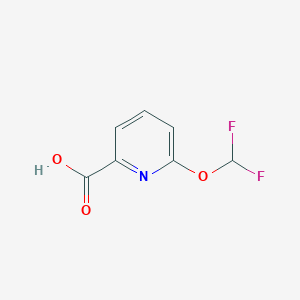
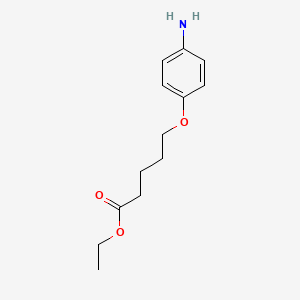
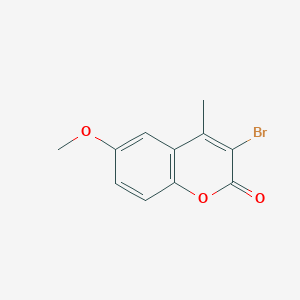
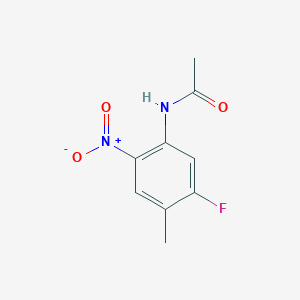
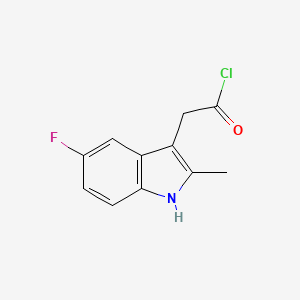
![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)
![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)

